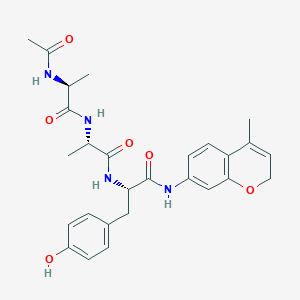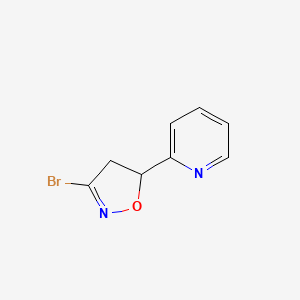
5-(Pyridin-2-yl)-4,5-dihydroisoxazole-3-bromure
Vue d'ensemble
Description
2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4,5-dihydroisoxazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments et applications pharmaceutiques
Les cycles isoxazole, tels que ceux trouvés dans le 5-(pyridin-2-yl)-4,5-dihydroisoxazole-3-bromure, sont répandus dans divers composés pharmaceutiques en raison de leur activité biologique. Ils ont été utilisés dans le développement de médicaments ayant des propriétés anticancéreuses, agissant comme inhibiteurs potentiels de HDAC et montrant une activité antioxydante, antibactérienne et antimicrobienne . La structure du composé est similaire à celle trouvée dans de nombreux médicaments, y compris les antibiotiques comme le sulfaméthoxazole et les agents immunosuppresseurs comme le léflunomide.
Synthèse de N-(pyridin-2-yl)amides
Ce composé peut être utilisé dans la synthèse chémidivergente de N-(pyridin-2-yl)amides, qui sont significatives en raison de leurs diverses applications médicinales. Ces amides peuvent être synthétisées à partir d'α-bromocétones et de 2-aminopyridines dans des conditions douces et sans métal, ce qui est bénéfique pour les pratiques de synthèse écologiquement conscientes .
Couplage croisé de Suzuki-Miyaura
Le groupe bromo dans le 3-Bromo-5-(pyridin-2-yl)-4,5-dihydroisoxazole en fait un candidat potentiel pour une utilisation dans les réactions de couplage croisé de Suzuki-Miyaura. Cette réaction est largement appliquée dans les processus de formation de liaisons carbone-carbone, en particulier dans la synthèse de composés organiques complexes, en raison de ses conditions de réaction douces et tolérantes aux groupes fonctionnels .
Recherche antibactérienne et antimicrobienne
Les composés contenant des cycles isoxazole sont connus pour leurs propriétés antibactériennes et antimicrobiennes. La recherche de nouveaux dérivés de l'isoxazole, y compris ceux liés au this compound, pourrait conduire au développement de nouveaux agents antibactériens et antimicrobiens .
Recherche neurologique
Compte tenu de la similitude structurelle avec les composés qui interagissent avec le système nerveux central, tels que le muscimol et l'acide iboténique, il est possible que le this compound soit utilisé dans la recherche neurologique, éventuellement dans l'étude des récepteurs GABA ou des neurotoxines .
Mécanisme D'action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The substitution of various groups on the isoxazole ring imparts different activity .
Propriétés
IUPAC Name |
3-bromo-5-pyridin-2-yl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOXEJQCVRQUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656830 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120215-06-6 | |
| Record name | 2-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrochloride](/img/structure/B1518634.png)

![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)



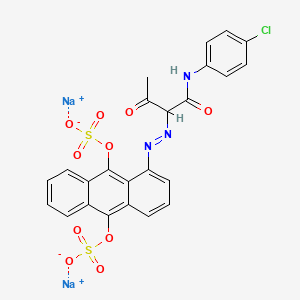
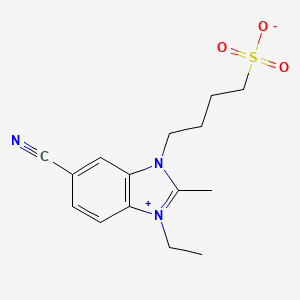

![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
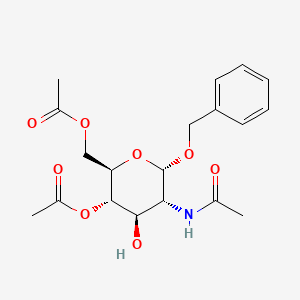
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
